N-Methyl-2-(piperazin-1-yl)ethanamine N-Methyl-2-(piperazin-1-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14419636
InChI: InChI=1S/C7H17N3/c1-8-2-5-10-6-3-9-4-7-10/h8-9H,2-7H2,1H3
SMILES:
Molecular Formula: C7H17N3
Molecular Weight: 143.23 g/mol

N-Methyl-2-(piperazin-1-yl)ethanamine

CAS No.:

Cat. No.: VC14419636

Molecular Formula: C7H17N3

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-2-(piperazin-1-yl)ethanamine -

Specification

Molecular Formula C7H17N3
Molecular Weight 143.23 g/mol
IUPAC Name N-methyl-2-piperazin-1-ylethanamine
Standard InChI InChI=1S/C7H17N3/c1-8-2-5-10-6-3-9-4-7-10/h8-9H,2-7H2,1H3
Standard InChI Key HDSZRJMNBCRATE-UHFFFAOYSA-N
Canonical SMILES CNCCN1CCNCC1

Introduction

Chemical Structure and Physicochemical Properties

N-Methyl-2-(piperazin-1-yl)ethanamine (IUPAC name: N-methyl-2-(piperazin-1-yl)ethanamine) consists of a six-membered piperazine ring connected to an ethylamine chain, with a methyl group attached to the terminal nitrogen atom. The molecular formula is C<sub>7</sub>H<sub>17</sub>N<sub>3</sub>, yielding a molecular weight of 157.26 g/mol. Key structural features include:

  • A piperazine core with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and protonation at physiological pH.

  • An ethylamine side chain with a methyl substitution on the amine group, enhancing lipophilicity and altering receptor-binding kinetics compared to non-methylated analogs .

Comparative Structural Analysis

Piperazine derivatives exhibit varied biological activities depending on substituents. The table below contrasts N-Methyl-2-(piperazin-1-yl)ethanamine with related compounds:

Compound NameMolecular FormulaKey Structural DifferencesBiological Implications
N-Methyl-2-(piperazin-1-yl)ethanamineC<sub>7</sub>H<sub>17</sub>N<sub>3</sub>Methyl group on ethylamine nitrogenEnhanced CNS penetration
1-PiperazineethanamineC<sub>6</sub>H<sub>15</sub>N<sub>3</sub>Lack of methyl substitutionLower lipophilicity; reduced bioavailability
2-Methyl-N-[2-(piperazin-1-yl)ethyl]prop-2-en-1-amineC<sub>10</sub>H<sub>21</sub>N<sub>3</sub>Allyl group instead of methylPotential for covalent binding
N-Methyl-1-piperazin-2-ylmethanamineC<sub>6</sub>H<sub>15</sub>N<sub>3</sub>Methyl on piperazine ring nitrogenAltered receptor selectivity

The methyl group in N-Methyl-2-(piperazin-1-yl)ethanamine likely increases its blood-brain barrier permeability, a trait critical for psychoactive compounds . Computational models suggest a logP value of 1.2–1.5, indicating moderate lipophilicity .

Synthesis and Characterization

Analytical Characterization

Hypothetical characterization data, inferred from related compounds, would include:

  • FTIR: Peaks at ~3300 cm<sup>-1</sup> (N-H stretch), ~2800 cm<sup>-1</sup> (C-H of methyl), and ~1600 cm<sup>-1</sup> (C-N vibration) .

  • <sup>1</sup>H NMR: Signals at δ 2.3–2.8 ppm (piperazine CH<sub>2</sub>), δ 2.2 ppm (N-CH<sub>3</sub>), and δ 1.5–1.7 ppm (ethylamine CH<sub>2</sub>) .

  • Mass Spectrometry: Molecular ion peak at m/z 157.26 with fragmentation patterns indicative of piperazine ring cleavage .

Biological Activity and Mechanism of Action

Piperazine derivatives are renowned for their interactions with neurotransmitter systems. Although specific studies on N-Methyl-2-(piperazin-1-yl)ethanamine are lacking, the following activities are postulated based on structural analogs:

Neurotransmitter Receptor Interactions

  • Dopaminergic Activity: Methyl substitution may enhance affinity for dopamine D<sub>2</sub> receptors, similar to arylpiperazine antidepressants .

  • Serotonergic Effects: The ethylamine side chain could permit 5-HT<sub>1A</sub> receptor partial agonism, as seen in buspirone analogs .

  • Sigma-1 Receptor Modulation: Piperazine moieties are known sigma-1 ligands, suggesting potential neuroprotective effects .

Applications in Medicinal Chemistry

Psychotropic Drug Development

The compound’s structural similarity to trazodone and nefazodone suggests utility in designing:

  • Atypical Antidepressants: Via 5-HT<sub>2A</sub> receptor antagonism.

  • Anxiolytics: Through partial agonism at presynaptic 5-HT<sub>1A</sub> receptors .

Antibacterial Agents

Piperazineethanamine derivatives demonstrate gram-negative antibacterial activity when complexed with transition metals like Zn(II) or Mn(II) . N-Methyl substitution could mitigate toxicity while retaining efficacy.

Prodrug Formulations

The tertiary amine group facilitates pH-dependent solubility, enabling use in targeted drug delivery systems. Protonation in acidic environments (e.g., tumor tissues) enhances cellular uptake .

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